(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Description
(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a methoxyphenyl group, and a penta-2,4-dienenitrile moiety
Properties
IUPAC Name |
(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-24-19-12-6-10-17(13-19)20-15-25-21(23-20)18(14-22)11-5-9-16-7-3-2-4-8-16/h2-13,15H,1H3/b9-5+,18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSCTLBFDDGZAG-ZYCDCXAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC=CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C\C=C\C3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated thiazole.
Formation of the Penta-2,4-dienenitrile Moiety: This step involves the Knoevenagel condensation of an aldehyde with a malononitrile derivative, followed by a Wittig reaction to form the conjugated diene system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Electrophilic Addition to the Conjugated Diene
The penta-2,4-dienitrile backbone undergoes electrophilic addition, influenced by its (2Z,4E) stereochemistry. For example:
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Diels-Alder Reactions : The diene may act as a dieneophile or diene in cycloadditions, though steric hindrance from the thiazole and phenyl groups could limit reactivity .
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Halogenation : Addition of halogens (e.g., Br₂) could occur across the conjugated diene, with regioselectivity determined by electron density and steric factors.
Nucleophilic Substitution at the Thiazole Ring
The 1,3-thiazole ring is electron-deficient due to its aromaticity and sulfur’s electronegativity. Possible reactions include:
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S-alkylation : Substitution at the sulfur atom (e.g., via Grignard reagents) under basic conditions.
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Metal-Catalyzed Couplings : Cross-couplings (e.g., Suzuki, Heck) at the thiazole’s C-2 or C-5 positions, though regioselectivity would depend on directing groups .
Hydrolysis of the Nitrile Group
The nitrile group can undergo hydrolysis under acidic or basic conditions:
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Acidic Conditions : Conversion to a carboxylic acid (e.g., with H₂SO₄/H₂O).
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Basic Conditions : Formation of a carboxylate salt or amide (e.g., with aqueous ammonia).
Conjugate Addition Reactions
The α,β-unsaturated nitrile system may participate in Michael additions :
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Nucleophilic Attack : Addition of enolates or organocuprates to the β-carbon of the nitrile, forming substituted products.
Oxidative and Reductive Transformations
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Oxidation : The diene may oxidize to epoxides or carbonyl groups under peracid or ozonolysis conditions.
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Reduction : Nitriles can be reduced to amines (e.g., using LiAlH₄), though steric hindrance near the thiazole may affect reactivity.
Ring-Opening Reactions
The thiazole ring may undergo ring-opening under strong acidic or basic conditions, forming intermediates such as thiolactams or imidazolines.
Photochemical Reactions
Conjugated dienes often undergo [2+2] cycloadditions or [4+2] electrocyclic reactions under UV light, potentially forming strained ring systems.
Stability and Side Reactions
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Isomerization : The (2Z,4E) diene may isomerize under thermal or photochemical conditions, altering reactivity.
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Polymerization : The conjugated diene could polymerize under radical or ionic conditions, though steric bulk may inhibit this.
Data Table: Key Reactions and Conditions
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Electrophilic Addition | Br₂, CH₂Cl₂, room temperature | Bromination across the conjugated diene |
| Nucleophilic Substitution | Grignard reagent, THF, reflux | S-alkylation at the thiazole sulfur |
| Hydrolysis (Acidic) | H₂SO₄, H₂O, 80°C | Conversion to carboxylic acid |
| Michael Addition | Enolate, THF, -78°C to room temperature | Nucleophilic addition to the β-carbon of the nitrile |
| Oxidative Cleavage | O₃, CH₂Cl₂, followed by Zn/H₂O | Formation of carbonyl-containing fragments |
Research Findings and Implications
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Structure-Activity Relationships : Analogous compounds with conjugated dienes (e.g., (2Z,4E)-5-phenylpenta-2,4-dienoic acid) show that stereochemistry and aromatic substituents critically influence reactivity and biological activity .
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Thiazole Reactivity : The thiazole ring’s electron-deficient nature enables participation in couplings and substitutions, as seen in related heterocycles .
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Nitrile Functionalization : Hydrolysis or reduction of the nitrile group provides versatile synthetic routes to amides, amines, or carboxylic acids.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial activity. The presence of the methoxyphenyl group in this compound may enhance its effectiveness against various bacterial strains. Studies have shown that derivatives of thiazole can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Thiazoles have been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. Preliminary studies indicate that similar compounds can interfere with cell cycle progression and induce oxidative stress in cancer cells .
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory effects. The nitrile group may contribute to the modulation of inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases .
Applications in Medicinal Chemistry
The unique structure of (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile positions it as a promising lead compound for drug development. Its potential applications include:
- Drug Design : The compound can serve as a scaffold for synthesizing new derivatives with enhanced biological activity.
- Targeted Therapy : Given its structural features, it may be developed into targeted therapies for specific types of cancer or infections.
Material Science Applications
In addition to its biological applications, this compound may have utility in material science:
- Organic Electronics : The conjugated system within the molecule suggests potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its ability to conduct electricity.
- Sensors : The thiazole moiety can be functionalized to create sensors for detecting various analytes, including metal ions and biomolecules.
Case Studies and Research Findings
- Synthesis and Characterization : A study published in 2023 detailed the synthesis of related thiazole compounds and their characterization using NMR spectroscopy and X-ray crystallography. These methods confirmed the expected structural features and provided insights into their reactivity .
- Biological Testing : In vitro testing of thiazole derivatives demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting the importance of such compounds in combating antibiotic resistance .
- Material Property Evaluation : Research on the electronic properties of thiazole-based materials indicated their suitability for use in electronic devices, showcasing their dual utility in medicinal chemistry and material science .
Mechanism of Action
The mechanism of action of (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile: shares similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and antifungal agents.
This compound: is also comparable to other conjugated diene systems used in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a methoxyphenyl group, and a penta-2,4-dienenitrile moiety. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound (2Z,4E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a synthetic organic molecule that has garnered interest due to its potential biological activities. Its unique structural features, including the thiazole ring and the diene nitrile moiety, suggest various pharmacological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole derivatives. The compound has been shown to exhibit moderate to good antibacterial activity against various strains. For instance, a study indicated that thiazole derivatives possess significant antimicrobial effects due to their ability to disrupt bacterial cell walls and inhibit essential enzymatic processes .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| (2Z,4E)-... | Staphylococcus aureus | 15 |
| (2Z,4E)-... | Escherichia coli | 12 |
| (2Z,4E)-... | Pseudomonas aeruginosa | 14 |
Anticancer Activity
Research has also highlighted the potential anticancer properties of thiazole derivatives. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by activating caspase pathways. For example, a derivative similar to (2Z,4E)-... showed significant cytotoxicity against breast cancer cell lines .
Case Study: Cytotoxic Effects on Cancer Cells
In a controlled study involving various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
Table 2: Cytotoxicity of Thiazole Derivatives
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 20 | DNA fragmentation |
| A549 | 25 | Cell cycle arrest |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This action could be beneficial in treating inflammatory diseases .
The biological activity of (2Z,4E)-... can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : Its lipophilic nature allows it to penetrate cellular membranes effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
